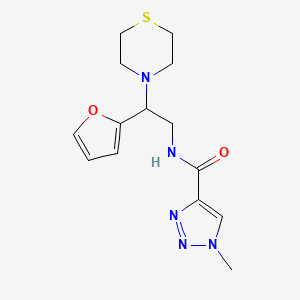
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” contains a furan ring and a triazole ring. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Triazole derivatives also have a wide range of biological activities and are used in medicinal chemistry as building blocks for various drugs.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Furan and triazole derivatives generally exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Furan and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the biological activities of furan and triazole derivatives, it could potentially have a wide range of effects .
生物活性
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazole ring , a furan moiety , and a thiomorpholine group , which are known to enhance its pharmacological properties. The molecular formula is C17H21N3O3S with a molecular weight of 347.4 g/mol.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Synthesized via cyclization of 1,4-dicarbonyl compounds.
- Thiomorpholine Introduction : Achieved through nucleophilic substitution reactions.
- Triazole Formation : Involves coupling with suitable reagents under specific conditions to yield the final product.
Enzyme Inhibition
This compound has demonstrated significant biological activity as an inhibitor of specific enzymes:
- Carbonic Anhydrase II Inhibition : The compound exhibits moderate inhibition against carbonic anhydrase II, which is crucial in various physiological processes including acid-base balance and CO₂ transport. This suggests potential applications in treating conditions like glaucoma and certain cancers where carbonic anhydrase plays a pivotal role .
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia cell lines, comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The furan ring may interact with specific enzymes or receptors, potentially inhibiting their activity.
- Binding Affinity : The thiomorpholine moiety enhances binding affinity and specificity to biological targets .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various triazole derivatives, this compound was noted for its effectiveness against multiple leukemia cell lines such as K562 and HL-60. The compound's IC50 values indicated significant potency compared to standard treatments .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-10-11(16-17-18)14(20)15-9-12(13-3-2-6-21-13)19-4-7-22-8-5-19/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKYTCCHLHBRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














